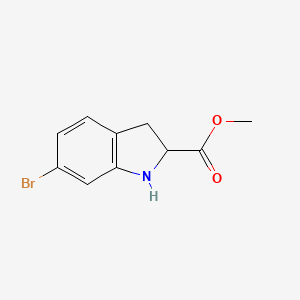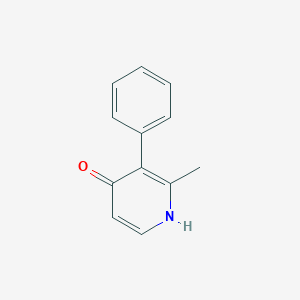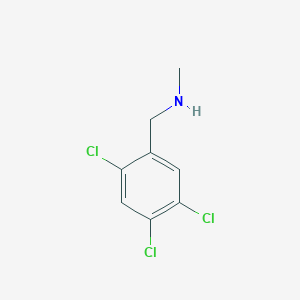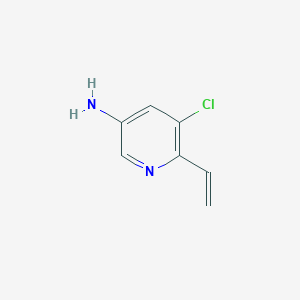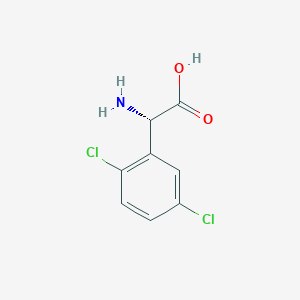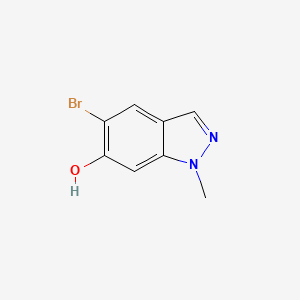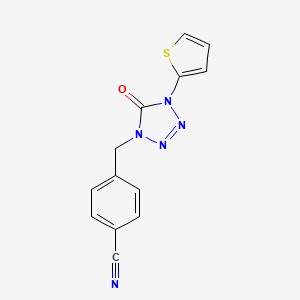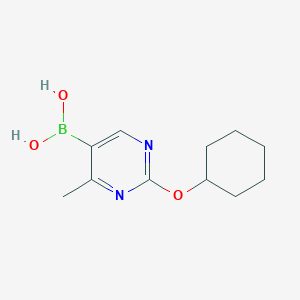
(2-(Cyclohexyloxy)-4-methylpyrimidin-5-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(Cyclohexyloxy)-4-methylpyrimidin-5-yl)boronic acid: is an organoboron compound that has garnered interest in various fields of scientific research due to its unique chemical properties This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a cyclohexyloxy group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Cyclohexyloxy)-4-methylpyrimidin-5-yl)boronic acid typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors such as 2-chloro-4-methylpyrimidine and cyclohexanol in the presence of a base like potassium carbonate.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a palladium-catalyzed Suzuki-Miyaura coupling reaction. This involves the reaction of the pyrimidine derivative with a boronic acid reagent under mild conditions, typically using a palladium catalyst and a base such as sodium carbonate in an aqueous or organic solvent.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions:
Oxidation: (2-(Cyclohexyloxy)-4-methylpyrimidin-5-yl)boronic acid can undergo oxidation reactions to form corresponding boronic esters or borates.
Reduction: The compound can be reduced to form boron-containing alcohols or other reduced derivatives.
Substitution: The boronic acid group can participate in substitution reactions, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Palladium catalysts, bases like sodium carbonate, and solvents such as ethanol or water are commonly employed.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boron-containing alcohols.
Substitution: Various carbon-carbon bonded products depending on the electrophile used.
科学研究应用
Chemistry:
Organic Synthesis: (2-(Cyclohexyloxy)-4-methylpyrimidin-5-yl)boronic acid is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Biology:
Bioconjugation: The compound can be used to attach boronic acid groups to biomolecules, facilitating the study of biological processes and the development of bioconjugates.
Medicine:
Drug Development: The unique structure of this compound makes it a potential candidate for the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor modulators.
Industry:
Material Science: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable boron-containing structures.
作用机制
The mechanism of action of (2-(Cyclohexyloxy)-4-methylpyrimidin-5-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor modulation. The pyrimidine ring can interact with various biological targets, contributing to the compound’s overall activity.
相似化合物的比较
- (2-(Cyclohexyloxy)-4-methylpyrimidin-5-yl)boronic acid
- 2,5-Disubstituted Pyrimidines: These compounds share a similar pyrimidine core but differ in the substituents attached to the ring.
- Pyrrole-3-carboxylic Acid Derivatives: These compounds have a similar boronic acid group but differ in the heterocyclic ring structure.
Uniqueness:
- Functional Group Combination: The combination of a cyclohexyloxy group, a methyl group, and a boronic acid group on the pyrimidine ring is unique to this compound, imparting distinct reactivity and potential applications.
- Versatility: The compound’s ability to participate in various chemical reactions and its potential applications in multiple fields make it a versatile and valuable compound in scientific research.
属性
分子式 |
C11H17BN2O3 |
|---|---|
分子量 |
236.08 g/mol |
IUPAC 名称 |
(2-cyclohexyloxy-4-methylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C11H17BN2O3/c1-8-10(12(15)16)7-13-11(14-8)17-9-5-3-2-4-6-9/h7,9,15-16H,2-6H2,1H3 |
InChI 键 |
STJAYIPMUAOTFU-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN=C(N=C1C)OC2CCCCC2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


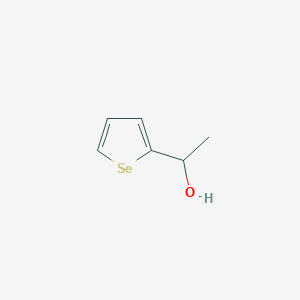
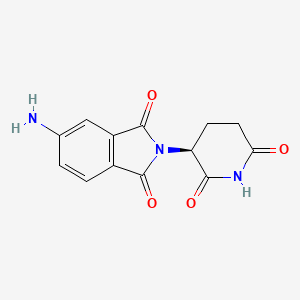
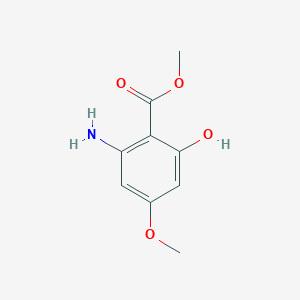
![Imidazo[1,5-a]pyridine-3-carboxamide](/img/structure/B12968190.png)
